molecular formula C15H14BrNO2 B5807867 6-Bromo-2-naphthyl pyrrolidinecarboxylate

6-Bromo-2-naphthyl pyrrolidinecarboxylate

Cat. No.: B5807867
M. Wt: 320.18 g/mol
InChI Key: LTZNUWKUHDMGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-naphthyl pyrrolidinecarboxylate is a chemical compound with the molecular formula C16H16BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a pyrrolidinecarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthyl pyrrolidinecarboxylate typically involves the following steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Pyrrolidinecarboxylate: The next step involves the formation of the pyrrolidinecarboxylate group. This can be done by reacting pyrrolidine with a suitable carboxylating agent, such as phosgene (COCl2) or carbon dioxide (CO2), under controlled conditions.

    Coupling Reaction: The final step is the coupling of the brominated naphthalene with the pyrrolidinecarboxylate group. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthyl pyrrolidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

6-Bromo-2-naphthyl pyrrolidinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthyl pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidinecarboxylate group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-2-naphthyl pyrrolidinecarboxylate can be compared with other similar compounds, such as:

    6-Bromo-2-naphthyl β-D-galactopyranoside: Similar in structure but with a β-D-galactopyranoside group instead of a pyrrolidinecarboxylate group.

    6-Bromo-2-naphthyl β-D-glucopyranoside: Contains a β-D-glucopyranoside group, used in biochemical assays.

    6-Bromo-2-naphthyl β-D-glucopyranoside: Another similar compound with a β-D-glucopyranoside group, used in proteomics research.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-bromonaphthalen-2-yl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-13-5-3-12-10-14(6-4-11(12)9-13)19-15(18)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZNUWKUHDMGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.